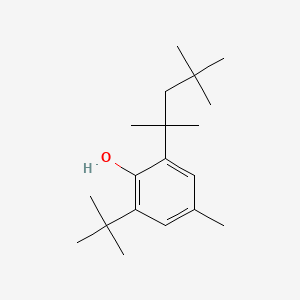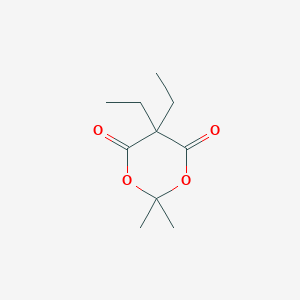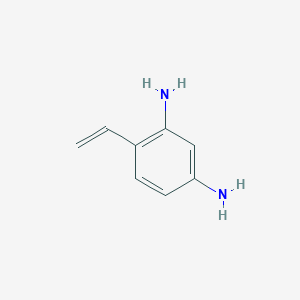
4-Ethenylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenylbenzene-1,3-diamine is an organic compound characterized by the presence of an ethenyl group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent functional group transformations. One common method includes the nitration of benzene to form nitrobenzene, which is then reduced to form 1,3-diaminobenzene.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently used in the reduction steps, while vinylation can be achieved using ethylene in the presence of a suitable catalyst .
化学反应分析
Types of Reactions: 4-Ethenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Bromine (Br₂) in the presence of iron (Fe) or aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 1,3-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
4-Ethenylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethenylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 4-Ethenylbenzene-1,2-diamine
- 4-Ethenylbenzene-1,4-diamine
- 4-Methylbenzene-1,3-diamine
Comparison: 4-Ethenylbenzene-1,3-diamine is unique due to the specific positioning of the amine groups and the ethenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the 1,3-diamine configuration allows for specific hydrogen bonding patterns that are not possible in the 1,2- or 1,4-diamine configurations .
属性
CAS 编号 |
27845-37-0 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC 名称 |
4-ethenylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H10N2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1,9-10H2 |
InChI 键 |
FXKUKPDMOLUQLE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=C(C=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


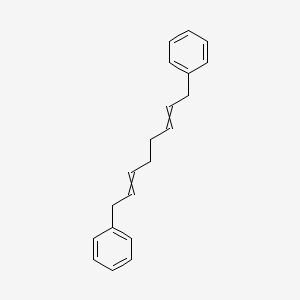


![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
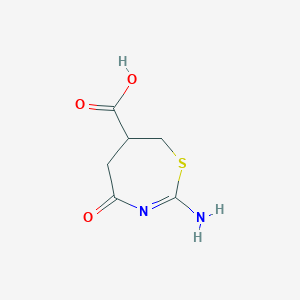
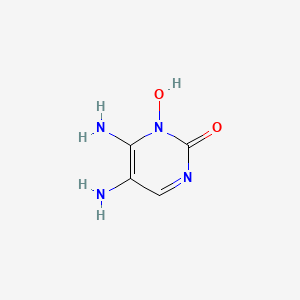
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
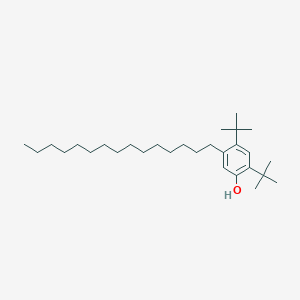
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
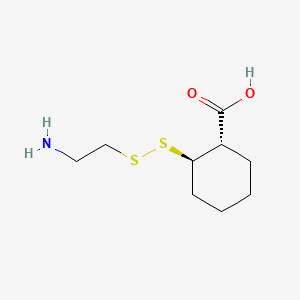
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
